molecular formula C10H14N2O3 B253508 2-Butoxy-5-nitroaniline

2-Butoxy-5-nitroaniline

Cat. No. B253508
M. Wt: 210.23 g/mol
InChI Key: ZQTPOMUMEJTURV-UHFFFAOYSA-N
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Description

2-Butoxy-5-nitroaniline (BNA) is an organic compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications. BNA has gained significant attention in recent years due to its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

2-Butoxy-5-nitroaniline has been shown to act as an inhibitor of various enzymes, including acetylcholinesterase. It has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 2-Butoxy-5-nitroaniline has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-Butoxy-5-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective properties, which may be due to its ability to inhibit acetylcholinesterase. 2-Butoxy-5-nitroaniline has also been shown to have anti-inflammatory properties, which may be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

2-Butoxy-5-nitroaniline has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. However, 2-Butoxy-5-nitroaniline has some limitations, including its low solubility in water, which may affect its bioavailability.

Future Directions

There are various future directions for the research and development of 2-Butoxy-5-nitroaniline. One potential direction is the development of 2-Butoxy-5-nitroaniline-based organic semiconductors for the development of flexible electronic devices. Another potential direction is the development of 2-Butoxy-5-nitroaniline-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential applications of 2-Butoxy-5-nitroaniline in various fields.
Conclusion:
In conclusion, 2-Butoxy-5-nitroaniline is a unique organic compound that has gained significant attention in recent years due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential applications in the development of organic electronics and drugs make it an interesting compound for further research and development.

Synthesis Methods

2-Butoxy-5-nitroaniline can be synthesized using various methods, including the nitration of 2-butoxyaniline with nitric acid and sulfuric acid. The reaction is carried out at a temperature of around 0-5°C. The reaction mixture is then neutralized with sodium carbonate, and the product is extracted using a solvent such as diethyl ether. The final product is then purified using recrystallization.

Scientific Research Applications

2-Butoxy-5-nitroaniline has various scientific research applications, including its use as a precursor in the synthesis of other organic compounds. It has also been used in the development of dyes and pigments. 2-Butoxy-5-nitroaniline has gained significant attention in recent years due to its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.

properties

Product Name

2-Butoxy-5-nitroaniline

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-butoxy-5-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6,11H2,1H3

InChI Key

ZQTPOMUMEJTURV-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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